molecular formula C8H6ClN3O B2850167 2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one CAS No. 2225137-09-5

2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one

Cat. No. B2850167
CAS RN: 2225137-09-5
M. Wt: 195.61
InChI Key: FOEBOECCWKOJBF-UHFFFAOYSA-N
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Description

“2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one” is a compound that contains an imidazo[1,2-a]pyrimidine moiety . Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .


Chemical Reactions Analysis

The formation of the imidazo[1,2-a]pyrimidine moiety involves various reactions such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include this compound, have been known to exhibit a broad range of biological activities . They have been used as antibacterial, antifungal, antiviral, and anti-inflammatory agents . Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

It’s worth noting that imidazo[1,2-a]pyridine derivatives have been utilized as the core backbone for the development of covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can lead to a more durable and potent inhibition .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used in the development of novel kras g12c inhibitors . KRAS is a protein involved in sending signals within cells, and mutations in the KRAS gene can result in cells that grow and divide in an uncontrolled way .

Pharmacokinetics

The synthesis of imidazo[1,2-a]pyrimidin-3-yl-acetic acids, which are structurally similar to this compound, involves condensation of substituted 2-aminopyridines with α-halo ketones . This could potentially influence the compound’s bioavailability.

Result of Action

Some imidazo[1,2-a]pyridine derivatives have been identified as potent anticancer agents for kras g12c-mutated nci-h358 cells .

Action Environment

The synthesis of imidazo[1,2-a]pyrimidines involves various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These processes could potentially be influenced by environmental factors such as temperature, pH, and solvent conditions.

properties

IUPAC Name

2-chloro-1-imidazo[1,2-a]pyrimidin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-4-7(13)6-5-11-8-10-2-1-3-12(6)8/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEBOECCWKOJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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